GABAB Receptor Antagonist Potency
In a direct head-to-head comparison, 3-amino-3-(4-chlorophenyl)propanoic acid (the carboxylic acid) exhibits a pA2 value of 3.5 against GABA at the GABAB receptor. This is quantifiably weaker than its phosphonic acid homolog (pA2 3.8) and its sulfonic acid homolog (pA2 4.0), confirming its distinct pharmacological profile within the series of lower baclofen homologs [1].
| Evidence Dimension | GABAB receptor antagonist potency (pA2) |
|---|---|
| Target Compound Data | pA2 = 3.5 |
| Comparator Or Baseline | Phosphonic acid homolog: pA2 = 3.8; Sulfonic acid homolog: pA2 = 4.0 |
| Quantified Difference | 0.3 log units weaker than phosphonic acid; 0.5 log units weaker than sulfonic acid |
| Conditions | In vitro isolated tissue assay against GABA-induced responses |
Why This Matters
This quantitative potency data allows researchers to select the appropriate tool compound for their GABAB receptor studies, as the 0.3-0.5 log unit difference in pA2 translates to a ~2-3 fold difference in antagonist affinity, ensuring experimental outcomes are not confounded by unintended potency variations.
- [1] Abbenante, G.; Hughes, R.; Prager, R. H. Potential GABAB Receptor Antagonists. IX The Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic Acid, 2-Amino-2-(4-chlorophenyl)ethylphosphonic Acid and 2-Amino-2-(4-chlorophenyl)ethanesulfonic Acid. Australian Journal of Chemistry, 1997, 50, 523-528. View Source
